N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Description
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Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-13(9-15(19-20)12-4-6-17-7-5-12)11-18-16(21)10-14-3-2-8-22-14/h2-9H,10-11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARLBLDJGZDABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring: Contributes to the compound's biological activity.
- Pyridine moiety: Enhances interaction with biological targets.
- Thiophene group: May influence the compound's lipophilicity and overall pharmacokinetic properties.
Molecular Formula: CHNOS
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
-
Antitumor Activity:
- Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .
- In vitro studies revealed that certain derivatives can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .
-
Antimicrobial Activity:
- The compound has been evaluated for its antimicrobial properties against pathogenic bacteria and fungi. Some derivatives displayed significant inhibitory effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- A study highlighted the effectiveness of pyrazole carboxamides in exhibiting antifungal activity, suggesting a potential application in treating fungal infections .
- Anti-inflammatory Effects:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole Ring | Essential for antitumor and antimicrobial activities |
| Pyridine Substitution | Enhances binding affinity to target enzymes |
| Thiophene Group | Influences lipophilicity and bioavailability |
Case Studies
- Antitumor Efficacy:
- Antimicrobial Screening:
Q & A
Q. What are the common synthetic routes for N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide?
The compound is typically synthesized via multi-step procedures involving:
- Coupling reactions : Thiol-containing intermediates (e.g., pyridazine or triazole derivatives) are reacted with halogenated acetamides under basic conditions (e.g., NaOH/K₂CO₃) in refluxing solvents like acetone or ethanol .
- Functional group protection : Protecting groups (e.g., acetyl or tert-butyl) may be used to stabilize reactive moieties during synthesis .
- Purification : Column chromatography or recrystallization from ethanol is employed to isolate the final product .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for pyrazole, thiophene, and acetamide groups .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in solid-state structures .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening often involves:
- Enzyme inhibition assays : Testing against targets like kinases or acetylcholinesterase using fluorometric/colorimetric readouts .
- Cytotoxicity studies : Cell viability assays (e.g., MTT) in cancer or microbial cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .
- Catalysts : Bases like NaH or K₂CO₃ accelerate thioether bond formation .
- Temperature control : Reflux (~80°C) balances reaction kinetics and side-product formation .
Q. How can contradictions in reported biological activity data be resolved?
Strategies involve:
- Comparative structural analogs : Assess activity variations caused by substituents (e.g., fluorophenyl vs. nitrophenyl groups) .
- Assay standardization : Control variables like cell line selection, incubation time, and buffer pH to reduce variability .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods predict its interaction with biological targets?
Advanced approaches include:
- Molecular docking : Models binding poses with proteins (e.g., kinase ATP-binding pockets) using software like AutoDock .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological steps:
- Core modification : Introduce substituents (e.g., methyl, trifluoromethyl) to pyrazole or thiophene rings to probe steric/electronic effects .
- Bioisosteric replacement : Swap thiophene with furan or pyridine to evaluate ring aromaticity impacts .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data .
Q. What are the challenges in developing analytical methods for stability studies?
Key considerations:
- Degradation pathways : Monitor pH-dependent hydrolysis of acetamide or thioether bonds via HPLC .
- Forced degradation : Expose to heat/light to identify degradation products .
- Stability-indicating assays : Use UPLC-MS to distinguish parent compound from impurities .
Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- All methodologies are derived from peer-reviewed studies and validated experimental protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
